molecular formula C14H9NO2S B2730123 2-(Naphthalen-1-yl)-1,3-thiazole-4-carboxylic acid CAS No. 215712-28-0

2-(Naphthalen-1-yl)-1,3-thiazole-4-carboxylic acid

Cat. No.: B2730123
CAS No.: 215712-28-0
M. Wt: 255.29
InChI Key: AQRUWPVKXHZCKR-UHFFFAOYSA-N
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Description

2-(Naphthalen-1-yl)-1,3-thiazole-4-carboxylic acid (CAS Number: 215712-28-0) is a high-purity chemical building block offered for research and development purposes. This compound features a thiazole ring, a privileged scaffold in medicinal chemistry known for its significant role in the development of bioactive molecules and approved drugs . The thiazole nucleus is a versatile heterocycle containing both nitrogen and sulfur atoms, contributing to its aromaticity and making it a key synthon for creating diverse chemical entities . While specific biological data for this compound is not available in the public domain, its structure combines a naphthalene group with a pharmaceutically important thiazole-carboxylic acid functional group. Thiazole derivatives are recognized for a wide spectrum of therapeutic potentials in research settings, including as anticancer , antimicrobial, anti-inflammatory, and anticonvulsant agents . The carboxylic acid moiety at the 4-position of the thiazole ring provides a reactive site for further chemical modifications, such as amide coupling, making this compound a valuable intermediate for constructing more complex molecules in hit-to-lead optimization campaigns . Researchers can leverage this compound in the design and synthesis of novel molecules targeting various enzymes and receptors. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-naphthalen-1-yl-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2S/c16-14(17)12-8-18-13(15-12)11-7-3-5-9-4-1-2-6-10(9)11/h1-8H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQRUWPVKXHZCKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NC(=CS3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-1-yl)-1,3-thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-naphthylamine with α-bromoacetyl bromide to form an intermediate, which then undergoes cyclization with thiourea to yield the desired thiazole derivative. The reaction conditions often require heating and the use of solvents such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-1-yl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the carboxylic acid group.

Scientific Research Applications

2-(Naphthalen-1-yl)-1,3-thiazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Naphthalen-1-yl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

The compound is structurally and functionally compared to analogs with variations in the thiazole substituents, molecular weight, and biological activity. Key comparisons are summarized below:

Structural Analogs and Substituent Effects
Compound Name Substituent on Thiazole (Position 2) Molecular Weight (g/mol) Key Structural Features
2-(Naphthalen-1-yl)-1,3-thiazole-4-carboxylic acid Naphthalen-1-yl 255.29 Extended aromatic system, high lipophilicity
2-(4-Methylphenyl)-1,3-thiazole-4-carboxylic acid 4-Methylphenyl 205.24 Smaller aromatic group, moderate hydrophobicity
9H-Xanthene-9-carboxylic acid Xanthene 212.21 Planar tricyclic structure, polar carbonyl
Ala-Tzl-Ca (Ala-like unit) 1-Aminoethyl 172.20 Aliphatic substituent, charged at physiological pH

Key Observations :

  • Ala-Tzl-Ca (2-(1-aminoethyl)-1,3-thiazole-4-carboxylic acid) lacks aromaticity, favoring interactions with polar targets like antiplasmodial proteins .

Key Observations :

  • 2-(4-Methylphenyl)-1,3-thiazole-4-carboxylic acid exhibits moderate AgrA inhibition, while 9H-xanthene-9-carboxylic acid shows stronger binding (up to -7.1 kcal/mol), likely due to xanthene’s planar structure enhancing protein interactions .
  • The naphthalene analog is hypothesized to target AgrA but lacks experimental validation; its larger aromatic system may improve binding compared to phenyl derivatives .
  • EP2/EP3 agonists with oxazolidinyl-thiazole cores demonstrate nanomolar potency, highlighting the versatility of thiazole-4-carboxylic acids in targeting diverse receptors .

Key Observations :

  • Methyl ester analogs (e.g., ) are synthesized for stability, with hydrolysis yielding active carboxylic acids.
  • Cyanobacterial derivatives like Ala-Tzl-Ca are naturally occurring, emphasizing the biological relevance of thiazole-4-carboxylic acids .

Biological Activity

2-(Naphthalen-1-yl)-1,3-thiazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer properties, and mechanisms of action, supported by relevant data tables and case studies.

Structural Overview

The compound features a naphthalene ring connected to a thiazole ring with a carboxylic acid group. This configuration contributes to its diverse chemical properties and biological activities. The presence of both aromatic and heterocyclic components enhances its potential interactions with biological targets.

Anticancer Activity

The anticancer potential of this compound has been inferred from studies on structurally similar compounds. Thiazole derivatives have shown varying degrees of cytotoxicity against cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer).

Case Study: Anticancer Activity Assessment

A study evaluated the effects of thiazole derivatives on Caco-2 cells, revealing that certain modifications enhanced their cytotoxicity:

  • Compound X reduced cell viability by 39.8% compared to untreated controls.
  • Compound Y , with a methyl group substitution, showed increased activity (31.9% reduction in viability).

These findings suggest that structural modifications significantly impact anticancer efficacy.

Table 2: Cytotoxicity of Thiazole Derivatives Against Cancer Cell Lines

Compound NameCell LineViability Reduction (%)p-value
Compound XCaco-239.8<0.001
Compound YA54931.9>0.05

While specific mechanisms for this compound remain under investigation, it is hypothesized that it may interact with various biological targets such as enzymes or receptors involved in bacterial metabolism or cancer cell signaling pathways. Similar compounds have shown to inhibit key protein kinases, induce cell cycle arrest, and modulate apoptotic pathways.

Q & A

Q. What are the recommended synthetic routes for 2-(Naphthalen-1-yl)-1,3-thiazole-4-carboxylic acid?

Methodological Answer: A common approach involves:

  • Step 1: Condensation of naphthalene-1-carboxaldehyde with thiosemicarbazide to form a thiazole precursor.
  • Step 2: Cyclization with ethyl bromopyruvate to introduce the carboxylic acid ester moiety.
  • Step 3: Hydrolysis of the ester group (e.g., using NaOH/HCl) to yield the carboxylic acid. Key Considerations:
  • Monitor reaction conditions (temperature, solvent) to avoid side products like oxazole derivatives.
  • Purification via column chromatography or recrystallization is critical due to potential byproducts .
Synthetic Step Reagents/Conditions Reference
Thiazole formationNaphthalene-1-carboxaldehyde, thiosemicarbazide, ethanol, refluxAdapted from
Ester hydrolysisNaOH (aqueous), HCl (acidification)

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer: Combine multiple analytical techniques:

  • X-ray Crystallography (XRD): Resolve crystal structure and confirm planar conformation (e.g., anti-conformer with torsion angles near 180°) . SHELX programs (e.g., SHELXL) are widely used for refinement .
  • NMR Spectroscopy: Compare experimental 1^1H/13^13C NMR shifts with computational predictions (e.g., DFT calculations).
  • Mass Spectrometry: Confirm molecular weight (e.g., ESI-MS).
Technique Key Parameters Example Data
XRDTorsion angle: 179.88° (anti-conformer)
1^1H NMRδ 8.2–8.6 ppm (naphthalene protons)N/A

Advanced Questions

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • Scenario: Discrepancies between NMR peaks and predicted shifts.
  • Approach:

Computational Modeling: Use DFT (Density Functional Theory) to simulate NMR spectra and compare with experimental data.

Hydrogen Bond Analysis: Investigate intramolecular H-bonding (e.g., between thiazole N and naphthalene H) using XRD or IR spectroscopy .

Dynamic Effects: Assess rotamer populations via variable-temperature NMR.

Example: In 2-(Pyridin-2-yl)-1,3-thiazole-4-carboxylic acid, trans coplanar conformers dominate due to H-bonding, validated by XRD .

Q. How does molecular conformation influence biological activity in protein-binding studies?

Methodological Answer:

  • Case Study: Similar thiazole derivatives (e.g., 2-[(8E)-8-(benzothiazolyl)hydrazinylidene]-naphthalene analogs) bind BCL-XL, an apoptosis regulator.
  • Methodology:

Co-crystallization: Obtain protein-ligand complex structures (e.g., PDB: 3ZLO) to identify binding motifs .

Conformational Analysis: Compare ligand torsion angles in free vs. bound states.

SAR (Structure-Activity Relationship): Modify substituents (e.g., phenylbutyl groups) to enhance binding affinity .

Parameter Impact on Activity Reference
Trans coplanar conformationStabilizes H-bonding with protein residues

Q. What computational approaches predict the stability of thiazole-carboxylic acid derivatives?

Methodological Answer:

  • Step 1: Perform conformational scans (e.g., using Gaussian or ORCA) to identify low-energy conformers.
  • Step 2: Calculate H-bond strengths (e.g., via NBO analysis) and π-π stacking interactions with aromatic systems.
  • Step 3: Validate with MD simulations to assess stability in solvated environments.

Example: Theoretical studies on S/Se/Te-containing analogs show trans coplanar structures are stabilized by H-bonding, aligning with XRD data .

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